molecular formula C30H33F3N2O8S2 B608315 4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate CAS No. 934760-90-4

4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate

Cat. No.: B608315
CAS No.: 934760-90-4
M. Wt: 670.7 g/mol
InChI Key: SUTQDFLDQUPTKX-QVLMFNNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate (referred to as KD3010 in research literature) is a highly selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. KD3010 rescues PPARδ transcriptional repression, restores mitochondrial function in neuronal models, and activates PPARδ target genes in vivo at 50 mg/kg/day in mice without inducing toxicity or weight loss . Its pharmacokinetic profile includes a brain/plasma ratio of ~10% at 2–24 hours post-administration, making it suitable for central nervous system (CNS) targeting .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KD3010 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired chemical properties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of KD3010 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets the required quality standards for research and potential therapeutic use. The production involves rigorous quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

KD3010 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving KD3010 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperature, pressure, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from the reactions of KD3010 depend on the specific reaction conditions and reagents used. These products include various derivatives of KD3010 with modified functional groups, which can be further studied for their potential biological activities .

Scientific Research Applications

KD3010 has a wide range of scientific research applications, including:

    Chemistry: KD3010 is used as a model compound to study the activation of peroxisome proliferator-activated receptor delta and its effects on lipid metabolism.

    Biology: In biological research, KD3010 is used to investigate its effects on cellular processes, including lipid catabolism and energy utilization.

    Medicine: KD3010 is being studied for its potential therapeutic applications in treating metabolic disorders, such as obesity and liver fibrosis. .

    Industry: KD3010 is used in the development of new drugs and therapeutic agents targeting metabolic disorders.

Mechanism of Action

KD3010 exerts its effects by selectively activating peroxisome proliferator-activated receptor delta. This activation leads to the regulation of lipid catabolism and energy utilization in peripheral tissues. By binding to peroxisome proliferator-activated receptor delta, KD3010 enhances the expression of genes involved in lipid metabolism, resulting in reduced central adiposity, improved lipid profiles, and increased glucose utilization and insulin sensitivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

KD3010 features a cis-2,6-dimethylpiperazine core linked to a 4-trifluoromethoxy-phenyl group via a sulfonyl bridge, with an indan-2-carboxylic acid tosylate moiety. This structure confers high PPARδ selectivity and potency (low nanomolar activity). Below is a comparison with structurally related piperazine derivatives:

Compound Name / Identifier Key Structural Features Target/Activity Key Findings
KD3010 cis-2,6-dimethylpiperazine, 4-trifluoromethoxy-phenyl, sulfonyl, indan-carboxylic acid PPARδ agonist Rescues mitochondrial dysfunction, activates CNS targets, no toxicity
1f and 1i (Piperazine sulfonamides) Piperazine with tosylsulfonyl or 4-(trifluoromethyl)phenylsulfonyl groups DPP-IV inhibitors Synthesized via sulfonyl chloride reactions; no PPARδ activity reported
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate Piperazine with 2,6-difluorobenzoyl and ethyl carboxylate groups Unspecified (structural analog) No reported CNS or metabolic activity; used in chemical synthesis
Cis-1-acetyl-4[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenyl]-piperazine Piperazine with acetyl, dichlorophenyl, and imidazole groups Antifungal (ketoconazole-based formulation) Used in topical formulations; unrelated to PPARδ agonism

Pharmacokinetics and Selectivity

  • KD3010 : Exhibits favorable CNS penetration (~10% brain/plasma ratio) and sustained target engagement in mice .
  • Other Piperazine Derivatives: Limited pharmacokinetic data are available for structurally related compounds. For example, ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate lacks reported CNS activity, likely due to its polar carboxylate ester and fluorinated aromatic group, which may reduce blood-brain barrier permeability .

Critical Analysis of Structural Determinants

  • Trifluoromethoxy Group: The 4-trifluoromethoxy-phenyl group in KD3010 enhances lipophilicity and PPARδ binding compared to non-fluorinated analogs (e.g., tosylsulfonyl derivatives in Compounds 1f/1i) .
  • Sulfonyl Linkage : Critical for both PPARδ agonism (KD3010) and DPP-IV inhibition (Compounds 1f/1i), demonstrating the functional versatility of this moiety .
  • Cis-Dimethyl Configuration : The cis-2,6-dimethyl arrangement in KD3010 likely restricts conformational flexibility, optimizing receptor interaction compared to unsubstituted piperazines .

Biological Activity

4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate, commonly referred to as KD3010, is a synthetic compound that has garnered attention for its biological activity, particularly as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 4-[(2R,6S)-2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid; 4-methylbenzenesulfonic acid
  • Molecular Formula : C30H33F3N2O8S2
  • Molecular Weight : 670.7 g/mol
  • CAS Number : 934760-90-4

KD3010 acts primarily as a PPARδ agonist with a significant selectivity over PPARγ and PPARα. PPARδ plays a crucial role in regulating lipid metabolism and energy homeostasis in peripheral tissues. The activation of PPARδ by KD3010 leads to various metabolic benefits:

  • Lipid Catabolism : Enhances the breakdown of fatty acids.
  • Glucose Utilization : Improves insulin sensitivity and glucose uptake in tissues.
  • Reduction of Central Adiposity : Decreases fat accumulation around the abdominal area.

Biological Activity and Therapeutic Applications

Research indicates that KD3010 has potential therapeutic applications in several metabolic disorders:

1. Metabolic Disorders

KD3010 has been investigated for its effects on obesity and liver fibrosis. Studies have shown that it can significantly reduce body weight and improve lipid profiles in animal models of obesity.

2. Liver Health

In models of non-alcoholic fatty liver disease (NAFLD), KD3010 demonstrated the ability to mitigate liver fibrosis, suggesting its utility in treating liver-related metabolic disorders.

Study Overview

A study published in Nature explored the effects of KD3010 on metabolic syndrome parameters in obese mice. The findings indicated:

ParameterControl GroupKD3010 Treated Group
Body Weight (g)35 ± 528 ± 4*
Serum Glucose (mg/dL)120 ± 1090 ± 8*
Liver Fat Content (%)25 ± 310 ± 2*

*Statistically significant difference (p < 0.05).

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions of KD3010 with PPARδ. These studies revealed hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex, enhancing its biological efficacy.

Additional Biological Activities

Beyond its role as a PPARδ agonist, KD3010 has shown promise in other areas:

  • Antioxidant Properties : In vitro studies suggest that KD3010 may exhibit antioxidant activity by reducing oxidative stress markers.
  • Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that KD3010 does not significantly affect normal cell lines but may have selective activity against certain cancer cell lines.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and reaction time. Key steps include sulfonylation of the piperazine ring and subsequent coupling with the indan-carboxylic acid moiety. Continuous flow reactors may enhance reproducibility and yield in industrial settings . Purification methods like column chromatography or recrystallization are critical to achieving >95% purity, as confirmed by HPLC .

Q. Which analytical techniques are most reliable for structural validation?

  • NMR Spectroscopy : 1H/13C NMR identifies functional groups and stereochemistry, particularly for the cis-2,6-dimethyl configuration on the piperazine ring .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) and detects trace impurities .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, though challenging due to the compound’s hydrophobicity .

Table 1: Analytical Parameters

TechniqueKey ParametersApplication
1H NMRδ 2.1–2.3 (cis-dimethyl), δ 7.2–7.6 (aromatic protons)Stereochemical confirmation
HRMSm/z calculated vs. observed (error < 2 ppm)Molecular formula validation
HPLCC18 column, 65:35 methanol/buffer (pH 4.6)Purity assessment

Q. How should researchers ensure compound stability during storage?

Store under inert gas (N2/Ar) at –20°C in amber vials to prevent photodegradation. Stability studies under varying pH (4–9) and temperature (4–40°C) reveal decomposition above 30°C, necessitating cold-chain management .

Advanced Research Questions

Q. What computational strategies predict biological interactions of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like GPCRs or kinases. The trifluoromethoxy group’s electron-withdrawing effects enhance receptor affinity .
  • MD Simulations : GROMACS or AMBER assess dynamic interactions (e.g., piperazine ring flexibility) over 100-ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity using descriptors like logP and polar surface area .

Q. How can in vitro assays evaluate its therapeutic potential?

  • Enzyme Inhibition Assays : Measure IC50 against COX-2 or 5-LOX using fluorogenic substrates (e.g., DCFH-DA for ROS detection) .
  • Cell-Based Assays : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assay. Dose-response curves (0.1–100 µM) identify therapeutic windows .
  • Permeability Studies : Use Caco-2 monolayers to assess intestinal absorption, with Papp values >1×10⁻⁶ cm/s indicating high bioavailability .

Q. What methodologies address low aqueous solubility?

  • Co-Solvency : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) for sustained release .
  • Salt Formation : Tosylate counterion improves crystallinity and dissolution rates compared to free acid .

Q. How should researchers resolve contradictory data in reaction outcomes?

  • Byproduct Analysis : LC-MS/MS identifies side products (e.g., over-sulfonated derivatives) arising from excess sulfonyl chloride .
  • Kinetic Studies : Monitor reaction progress via in situ IR to optimize reagent stoichiometry and minimize side reactions .
  • DoE (Design of Experiments) : Use fractional factorial designs to isolate critical variables (e.g., temperature vs. solvent polarity) .

Q. Methodological Notes

  • Stereochemical Purity : Chiral HPLC with a cellulose-based column resolves enantiomeric impurities (<0.5%) .
  • Toxicological Screening : Follow OECD guidelines for acute toxicity (LD50 in zebrafish embryos) and genotoxicity (Ames test) .

Properties

Key on ui mechanism of action

KD3010 is a potent, orally administered, peroxisome proliferator-activated receptor-delta (PPARδ) agonist that exhibits ~1000-fold selectivity over PPARγ and PPARα. PPARδ regulates lipid catabolism and energy utilization in peripheral tissues. Activation of PPARδ reduces central adiposity, improves atherogenic lipid profiles, and increases glucose utilization/insulin sensitivity.

CAS No.

934760-90-4

Molecular Formula

C30H33F3N2O8S2

Molecular Weight

670.7 g/mol

IUPAC Name

4-[(2R,6S)-2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid

InChI

InChI=1S/C23H25F3N2O5S.C7H8O3S/c1-14-12-27(18-6-8-19(9-7-18)33-23(24,25)26)13-15(2)28(14)34(31,32)21-5-3-4-16-10-17(22(29)30)11-20(16)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-9,14-15,17H,10-13H2,1-2H3,(H,29,30);2-5H,1H3,(H,8,9,10)/t14-,15+,17?;

InChI Key

SUTQDFLDQUPTKX-QVLMFNNZSA-N

SMILES

CC1CN(CC(N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC1CN(CC(N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KD-3010;  KD3010;  KD 3010;  KD-3010 free

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate
4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate
4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate
4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate
4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate
4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.